N,N'-bis(2,5-dimethylphenyl)hexanediamide
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Overview
Description
N,N’-bis(2,5-dimethylphenyl)hexanediamide is an organic compound with the molecular formula C22H28N2O2 It is characterized by the presence of two 2,5-dimethylphenyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,5-dimethylphenyl)hexanediamide typically involves the reaction of hexanediamine with 2,5-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for N,N’-bis(2,5-dimethylphenyl)hexanediamide would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,5-dimethylphenyl)hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N,N’-bis(2,5-dimethylphenyl)hexanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N,N’-bis(2,5-dimethylphenyl)hexanediamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2,4-dimethylphenyl)hexanediamide
- N,N’-bis(3,5-dimethylphenyl)hexanediamide
Uniqueness
N,N’-bis(2,5-dimethylphenyl)hexanediamide is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers.
Properties
Molecular Formula |
C22H28N2O2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N,N'-bis(2,5-dimethylphenyl)hexanediamide |
InChI |
InChI=1S/C22H28N2O2/c1-15-9-11-17(3)19(13-15)23-21(25)7-5-6-8-22(26)24-20-14-16(2)10-12-18(20)4/h9-14H,5-8H2,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
CCNRMSSZKRDNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCCC(=O)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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